molecular formula C10H9NOS B13983854 2-(4-methyl-2-thiazolyl)Phenol CAS No. 118485-49-7

2-(4-methyl-2-thiazolyl)Phenol

Cat. No.: B13983854
CAS No.: 118485-49-7
M. Wt: 191.25 g/mol
InChI Key: DMKFYCFFMNOORY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

General Academic Context and Significance of Thiazole-Phenol Hybrid Structures

Thiazole-phenol hybrid structures are compounds that incorporate both a thiazole (B1198619) ring and a phenol (B47542) group. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a significant scaffold in medicinal chemistry and is found in numerous biologically active compounds, including vitamin B1. acs.orgfabad.org.tr Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are well-known for their antioxidant properties. ontosight.aibakhtiniada.ru

The combination of these two moieties in a single molecule can lead to synergistic effects and novel properties. ekb.eg Researchers are interested in these hybrids for their potential applications in drug discovery, materials science, and as analytical reagents. ontosight.aibohrium.comkuey.net The structural diversity achievable by modifying substituents on either the thiazole or phenol rings allows for the fine-tuning of their chemical and biological activities. acs.orgfabad.org.tr Thiazole derivatives have been explored for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. bohrium.comkuey.netnih.gov

Evolution of Research on Aromatic Heterocyclic Phenols in Chemical Science

The study of aromatic heterocyclic phenols has evolved significantly over the years. Initially, research focused on the synthesis and basic characterization of these compounds. researchgate.net As analytical techniques became more sophisticated, so did the depth of investigation into their chemical and physical properties. bakhtiniada.ru

A significant area of research has been the exploration of their potential as antioxidants. bakhtiniada.runih.gov The presence of the phenolic hydroxyl group imparts radical scavenging capabilities, a property that is of great interest in the context of oxidative stress-related diseases. nih.govontosight.ai Furthermore, the incorporation of heterocyclic rings, such as thiazole, can modulate the antioxidant activity and introduce other biological functions. nih.gov

The development of synthetic methodologies has been a key driver in this field. thieme-connect.com Efficient protocols for the synthesis of a diverse range of aromatic and heterocyclic phenols have enabled the creation of extensive compound libraries for screening and structure-activity relationship (SAR) studies. nih.govthieme-connect.com These studies are crucial for understanding how the structural features of these molecules relate to their biological activities. researchgate.net

Current Research Trajectories and Interdisciplinary Relevance of the Chemical Compound

Current research on 2-(4-methyl-2-thiazolyl)Phenol and related compounds is multifaceted and extends across several disciplines. In medicinal chemistry, there is a continued focus on synthesizing new derivatives and evaluating their potential as therapeutic agents. bohrium.combohrium.com This includes investigations into their antimicrobial, anticancer, and anti-inflammatory properties. bohrium.comkuey.net

The compound and its analogs are also being studied for their utility as ligands in coordination chemistry, where they can form complexes with metal ions. researchgate.net These complexes may have applications in catalysis or as novel materials. Some thiazolylazo derivatives of phenols have been synthesized and studied for their potential as water-soluble chromogenic reagents for the spectrophotometric determination of metal ions. psu.edu

In materials science, the unique electronic properties of thiazole-containing compounds make them candidates for use in organic electronics. kuey.net The interdisciplinary nature of this research is evident, with collaborations between synthetic chemists, biologists, and materials scientists driving innovation in the field.

PropertyInformation
IUPAC Name 2-(4-methyl-1,3-thiazol-2-yl)phenol
Synonyms This compound
Molecular Formula C10H9NOS
Research Areas Medicinal Chemistry, Materials Science, Analytical Chemistry
Potential Applications Antioxidant, Antimicrobial, Anticancer, Ligand for Metal Complexes

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

118485-49-7

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

2-(4-methyl-1,3-thiazol-2-yl)phenol

InChI

InChI=1S/C10H9NOS/c1-7-6-13-10(11-7)8-4-2-3-5-9(8)12/h2-6,12H,1H3

InChI Key

DMKFYCFFMNOORY-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C2=CC=CC=C2O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 4 Methyl 2 Thiazolyl Phenol and Its Derivatives

Novel Synthetic Routes to the Core 2-(4-methyl-2-thiazolyl)Phenol Scaffold

The construction of the this compound framework is primarily achieved by forming the thiazole (B1198619) ring from precursors that already contain the phenolic group. This approach ensures the correct placement of the hydroxyl group on the phenyl ring. A key strategy involves the reaction of a thioamide with an α-haloketone that incorporates the desired phenolic structure.

A prevalent method for creating similar 2-arylthiazole structures is the Hantzsch thiazole synthesis. For the target compound, this would conceptually involve the reaction of a salicylamide-derived thioamide with chloroacetone (B47974). A documented example for a related compound, 2-Amino-4-(4′-hydroxyphenyl) thiazole, involves the reaction of p-hydroxyacetophenone with thiourea (B124793) and iodine, demonstrating the viability of starting with a hydroxylated phenyl precursor. tandfonline.comresearchgate.net This one-pot reaction yields the 2-aminothiazole (B372263) derivative, which can be further modified. tandfonline.com

Another synthetic approach involves the multi-step synthesis of derivatives, such as Phenol (B47542), 2-(((4-(4-methylphenyl)-2-thiazolyl)amino)methyl)-, which utilizes condensation and substitution reactions. researchgate.net Furthermore, a derivative, 2,6-di-tert-butyl-4-[(4-methyl-2-thiazolyl)oxy]phenol, was synthesized by reacting O-(3,5-Di-tert-butyl-4-hydroxyphenyl) thiocarbamate with chloroacetone in acetic acid, illustrating the formation of the 4-methylthiazole (B1212942) ring on a pre-existing, albeit protected, phenol structure. nih.gov

Strategies for Thiazole Ring Formation and Functionalization

The Hantzsch synthesis stands as the most classical and widely utilized method for constructing the thiazole ring. acs.orglboro.ac.uk This reaction involves the cyclization of an α-halocarbonyl compound with a compound containing an N-C-S fragment, such as a thioamide. acs.org For the synthesis of this compound derivatives, chloroacetone serves as the source for the C4-methyl group and the adjacent carbon of the thiazole ring.

Modern variations of the Hantzsch synthesis have been developed to improve efficiency and yield. These include:

Microwave-assisted synthesis : This technique significantly reduces reaction times and can lead to higher yields compared to conventional heating methods. acs.orgresearchgate.net

One-pot procedures : Multi-component reactions where the reactants are mixed in a single step offer a more efficient and atom-economical route to thiazole derivatives. researchgate.netmdpi.comrsc.org

Novel Catalysts : The use of catalysts like silica-supported tungstosilisic acid can facilitate the reaction under greener conditions and allow for catalyst recycling. mdpi.com

Once the thiazole ring is formed, it can be further functionalized. Electrophilic substitution reactions, such as halogenation or nitration, typically occur at the C5 position of the thiazole ring due to the electronic influence of the ring heteroatoms. nih.gov More advanced methods involve transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, which are powerful tools for introducing a wide variety of substituents onto the thiazole core. rsc.org

Methods for Phenol Moiety Introduction and Derivatization

The introduction of the phenol moiety is most strategically accomplished by using a starting material that already contains the hydroxylated phenyl ring. For instance, the synthesis of 2-amino-4-(4'-hydroxyphenyl) thiazole begins with p-hydroxyacetophenone. tandfonline.com Similarly, the synthesis of [4-(2-Hydroxyphenyl)thiazol-2-yl]methanones starts with appropriately substituted 2-hydroxyacetophenones, which are then converted to α-bromo ketones before undergoing the Hantzsch reaction. nih.gov This ensures the phenol group is correctly positioned from the outset.

Palladium-catalyzed hydroxylation of pre-formed 2-arylthiazoles represents an alternative strategy. beilstein-journals.org For example, 2-arylbenzimidazoles have been successfully hydroxylated using Pd(OAc)₂ with oxone as the oxidant. beilstein-journals.org This C-H activation approach could theoretically be applied to a 2-phenylthiazole (B155284) to introduce the hydroxyl group directly onto the phenyl ring.

Derivatization of the phenol moiety can be achieved through several methods:

O-Alkylation/O-Arylation : The phenolic hydroxyl group can be converted into an ether. Palladium-catalyzed allylic etherification using vinyl ethylene (B1197577) carbonate is one such method. frontiersin.org

Electrophilic Aromatic Substitution : The phenol ring itself can be functionalized. The hydroxyl group is an activating, ortho-para directing group, meaning electrophiles will preferentially add to the positions adjacent and opposite to the hydroxyl group. nih.gov However, this can sometimes lead to a mixture of products. nih.gov

C-H Functionalization : Modern methods using transition metal catalysis allow for more controlled and regioselective functionalization of the phenol ring's C-H bonds, avoiding issues with mixed products. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Stereoselectivity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound and its derivatives. Key parameters that are frequently adjusted include the solvent, temperature, catalyst, and reaction time.

For the Hantzsch thiazole synthesis, extensive optimization studies have been performed. A model reaction for a thiazole derivative involved screening various solvents, temperatures, and catalyst amounts to find the ideal conditions. mdpi.com Continuous flow chemistry has also been applied, leading to significant improvements. For example, transitioning a Hantzsch synthesis from batch to continuous flow resulted in a 95% isolated yield at 50°C with a residence time of only 10 minutes. lboro.ac.uk

The table below summarizes optimization strategies for Hantzsch-type reactions, which are applicable to the synthesis of the target compound.

ParameterTraditional MethodOptimized MethodRationale/BenefitSource(s)
Heating Conventional reflux (hours)Microwave irradiation (minutes)Drastically reduced reaction times, often improved yields. researchgate.net, researchgate.net
Solvent Organic solvents (e.g., ethanol, acetic acid)Aqueous media, ionic liquids, or solvent-freeGreener, simplified workup, potential for rate enhancement ("on-water" effect). wikipedia.org, nih.gov
Catalysis Often uncatalyzed or acid/base-promotedHeterogeneous catalysts (e.g., silica-supported acids), reusable nanocatalystsEase of catalyst removal/recycling, milder reaction conditions. mdpi.com, rsc.org
Process Batch synthesisContinuous flow microreactorsEnhanced heat/mass transfer, better control, improved safety and scalability, higher yields. lboro.ac.uk, nih.gov
Activation Thermal heatingUltrasonic irradiationImproved yields and shorter reaction times through cavitation effects. wikipedia.org, mdpi.com

Stereoselectivity is a crucial consideration when chiral centers are present. For thiazole synthesis involving chiral amino acids, modified Hantzsch procedures have been developed to prevent significant loss of optical purity. researchgate.net This often involves a two-step process of cyclocondensation under basic conditions followed by dehydration of the intermediate hydroxythiazoline. researchgate.net

Green Chemistry Principles in the Synthesis of the Chemical Compound

The application of green chemistry principles to the synthesis of thiazoles is an area of active research, aiming to reduce environmental impact and improve safety and efficiency. The Hantzsch synthesis, being a multi-component reaction (MCR), is inherently atom-economical, a core principle of green chemistry. beilstein-journals.org

Several green strategies have been successfully applied to Hantzsch-type syntheses:

Use of Greener Solvents : Water has been shown to be an excellent medium for Hantzsch reactions, often leading to better yields and purity compared to organic solvents. nih.gov This "on-water" protocol minimizes the use of toxic and volatile organic compounds. nih.gov

Solvent-Free Reactions : Conducting reactions without a solvent, for example by grinding the reactants together or using microwave irradiation on a neat mixture, represents a significant green advancement. researchgate.netresearchgate.netbhu.ac.in

Alternative Energy Sources : Microwave irradiation and ultrasonic agitation are energy-efficient alternatives to conventional heating that can accelerate reactions and improve yields. researchgate.netwikipedia.org

Reusable Catalysts : The development of solid-supported or magnetic nanocatalysts allows for easy separation from the reaction mixture and reuse over multiple cycles, reducing waste and cost. mdpi.comrsc.orgbeilstein-journals.org

One-Pot Syntheses : Combining multiple synthetic steps into a single one-pot procedure avoids the need for intermediate isolation and purification, saving time, resources, and reducing waste streams. mdpi.combeilstein-journals.org

These approaches make the synthesis of this compound and its derivatives more sustainable and aligned with modern standards of chemical manufacturing. beilstein-journals.orgbhu.ac.in

Chemo- and Regioselective Functionalization of this compound

The chemo- and regioselective functionalization of this compound is complex due to the presence of multiple reactive sites: the phenolic hydroxyl group, the electron-rich phenol ring, and the thiazole ring. Achieving selectivity requires careful choice of reagents and catalytic systems.

Functionalization of the Phenol Ring: The hydroxyl group directs electrophilic substitution to the ortho and para positions. Since the C2 position is already substituted by the thiazole ring, further electrophilic attack would be directed to the C4 and C6 positions. Transition metal catalysis offers more precise control. Palladium-catalyzed C-H activation has been extensively used to functionalize arenes with high regioselectivity, often using a directing group to guide the catalyst to a specific C-H bond. beilstein-journals.orgmemphis.edu For 2-arylthiazoles, cobalt(III) catalysis can achieve ortho-selective C-H alkylation on the phenyl ring. tandfonline.com

Functionalization of the Thiazole Ring: The thiazole ring can also be selectively functionalized.

C5-Position : This is the most common site for electrophilic substitution. nih.gov Furthermore, palladium(II) catalysis can specifically direct C-H alkynylation to the C5 position of 2-arylthiazoles. wikipedia.org

C2-Position : While the C2 position is already substituted in the parent compound, related 2-unsubstituted thiazoles can be deprotonated at this position with strong bases, allowing for nucleophilic attack by various electrophiles. nih.gov

The table below outlines strategies for the regioselective functionalization of the 2-arylthiazole scaffold, which are directly applicable to this compound.

Target SiteReaction TypeCatalyst/ReagentOutcomeSource(s)
Phenol Ring (ortho to -OH) C-H Alkylation / AllylationCobalt(III) catalystSelective functionalization at the C6 position of the phenol ring. tandfonline.com
Phenol Ring (ortho to Thiazole) C-H AlkynylationRuthenium(II) catalystSelective alkynylation at the C3 position of the phenol ring. wikipedia.org
Thiazole Ring (C5-Position) C-H AlkynylationPalladium(II) catalystSelective alkynylation at the C5 position of the thiazole ring. wikipedia.org
Phenol Ring (General) Arylative DearomatizationPalladium(0) catalystForms spirocyclic compounds via C-arylation. nih.gov
Phenol Ring (ortho-positions) MagnesiationsBu₂MgDirected magnesiation at ortho positions for further reaction with electrophiles. rsc.org

By leveraging these advanced catalytic systems, chemists can selectively modify specific positions on the this compound scaffold, enabling the synthesis of a diverse range of complex derivatives. beilstein-journals.org

In Depth Molecular and Supramolecular Structural Elucidation of 2 4 Methyl 2 Thiazolyl Phenol

Single-Crystal X-ray Diffraction Studies of Solid-State Molecular Conformation and Packing

Analysis of Intramolecular Hydrogen Bonding Networks and Tautomeric Forms

A significant feature revealed by X-ray diffraction is the presence of strong intramolecular hydrogen bonds. For instance, in related Schiff base ligands, a strong intramolecular N-H···O hydrogen bond is observed, which stabilizes the keto-amine tautomeric form over the imine-ol form in the solid state. scielo.org.za This interaction leads to the formation of a pseudo nine-membered ring. scielo.org.za The existence of specific tautomers, such as the keto-amine form, is a recurring observation in the crystal structures of similar compounds. scielo.org.za Theoretical and spectroscopic investigations on related halophenols also suggest the presence of weak intramolecular hydrogen bonding. rsc.org

The planarity of the molecule is influenced by these intramolecular interactions. In some structures, the thiazole (B1198619) and phenyl rings are nearly coplanar, a conformation stabilized by the intramolecular hydrogen bond. This planarity can be crucial for the molecule's electronic properties and its ability to interact with other molecules.

It's important to note that different tautomeric forms can exist, and their prevalence can be influenced by the molecular environment. While the keto-amine form is often favored in the solid state due to stabilizing hydrogen bonds, the equilibrium can shift in solution. scielo.org.za

Investigation of Intermolecular Interactions (e.g., C-H···π, π-π Stacking)

Beyond the individual molecule, X-ray diffraction elucidates the complex network of intermolecular interactions that govern the crystal packing. These non-covalent interactions are critical in determining the supramolecular architecture.

C-H···π Interactions: These interactions, where a carbon-hydrogen bond points towards the electron cloud of an aromatic ring, are frequently observed in the crystal structures of thiazole derivatives. researchgate.net They can link molecules into one-dimensional chains or more complex three-dimensional networks. researchgate.netmdpi.com

π-π Stacking: The planar aromatic rings of 2-(4-methyl-2-thiazolyl)phenol and related compounds facilitate π-π stacking interactions. researchgate.netrsc.org These interactions, where the aromatic rings are arranged in a parallel or near-parallel fashion, contribute significantly to the stability of the crystal lattice. The strength and nature of these interactions can influence the optical properties of the material. rsc.org In some cases, the absence or presence of π-π stacking can lead to different crystalline forms with distinct properties. rsc.org

Hydrogen Bonds: In addition to the intramolecular hydrogen bonds, intermolecular hydrogen bonds, such as N-H···N or N-H···O, can play a crucial role in connecting molecules into larger assemblies, such as infinite chains or sheets. mdpi.comresearchgate.net

Interaction TypeDescriptionSignificance
Intramolecular Hydrogen Bond A hydrogen bond formed between the phenolic proton and the nitrogen atom of the thiazole ring within the same molecule.Stabilizes the molecular conformation and influences tautomeric equilibrium.
C-H···π Interactions An interaction between a C-H bond and the π-electron system of an aromatic ring of a neighboring molecule.Contributes to the formation of supramolecular assemblies.
π-π Stacking Attractive, noncovalent interactions between aromatic rings of adjacent molecules.Plays a key role in the crystal packing and can affect electronic and optical properties.
Intermolecular Hydrogen Bonds Hydrogen bonds formed between different molecules, such as N-H···N or O-H···N.Links molecules into extended networks like chains and sheets.

Solution-State Conformational Analysis by Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the elucidation of its conformational preferences in different solvents.

In ¹H NMR spectra of related compounds, the chemical shifts of the protons provide valuable structural information. For example, the protons of the methyl group typically appear as a singlet, while the aromatic protons of the phenol (B47542) and thiazole rings exhibit characteristic multiplets. scielo.org.za The disappearance of a signal upon D₂O exchange can confirm the presence of a labile proton, such as the phenolic -OH or an N-H proton in a tautomeric form. scielo.org.za

Two-dimensional NMR techniques, such as NOESY, can reveal through-space interactions between protons, providing evidence for specific conformations in solution. researchgate.net The observation of certain cross-peaks can confirm the proximity of different parts of the molecule, supporting the existence of a particular isomer or conformer. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. For instance, the carbon of the methyl group and the carbons of the thiazole and phenyl rings resonate at distinct chemical shifts. scielo.org.za The position of the C=S signal in related thiazolyl-triazole Schiff bases has been used to confirm the predominance of the thione tautomeric form in solution. mdpi.com

Computational studies, often used in conjunction with NMR data, can help to predict the most stable conformations and their corresponding NMR chemical shifts, aiding in the interpretation of the experimental spectra. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Interaction Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the functional groups present in this compound and the nature of the interactions they are involved in.

FT-IR Spectroscopy: The FT-IR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to the vibrations of its various functional groups. The stretching vibration of the phenolic O-H group is a key feature. mdpi.com The position and shape of this band can provide information about hydrogen bonding. Broad bands in the 3000-3600 cm⁻¹ region are indicative of phenolic OH groups involved in hydrogen bonding. mdpi.com Other characteristic bands include C-N stretching around 1200 cm⁻¹ and C=N stretching near 1600 cm⁻¹. mdpi.com In related azo dyes, the N=N stretching vibration is also a prominent feature. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of a related compound, 4-methyl-2-phenylthiazole (B154493), shows characteristic peaks that can be assigned to specific vibrational modes of the molecule. nih.gov For nitrophenol isomers, Raman spectroscopy has been used to identify characteristic peaks for each isomer in both solid and liquid phases. spectroscopyonline.com This technique is sensitive to the molecular structure and can be used to differentiate between isomers and conformers.

The combination of FT-IR and Raman spectroscopy, often supported by theoretical calculations, allows for a comprehensive assignment of the observed vibrational bands and a deeper understanding of the molecular structure and intermolecular interactions. researchgate.net

Spectroscopic TechniqueInformation ProvidedKey Features for this compound
FT-IR Spectroscopy Identifies functional groups and provides information on hydrogen bonding.O-H stretching (phenolic), C-N stretching, C=N stretching.
Raman Spectroscopy Provides complementary vibrational information, useful for identifying isomers and conformers.Characteristic peaks for the thiazole and phenyl rings.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the precise determination of the molecular formula of this compound and for elucidating its fragmentation pathways upon ionization.

HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of its elemental composition. For example, the molecular formula of 4-methyl-2-phenylthiazole has been confirmed as C₁₀H₉NS. nih.gov This level of accuracy is crucial for confirming the identity of a synthesized compound.

In addition to the molecular ion, the mass spectrum shows a series of fragment ions that are formed when the molecule breaks apart in the mass spectrometer. The analysis of these fragment ions provides valuable structural information. The fragmentation pattern is often characteristic of the compound's structure, and its interpretation can help to confirm the connectivity of the atoms within the molecule. For instance, in the mass spectrum of a related thiazolyl azo ligand, the molecular ion peak was observed, confirming its molecular weight. kashanu.ac.ir

Computational Chemistry and Theoretical Investigations of 2 4 Methyl 2 Thiazolyl Phenol

Density Functional Theory (DFT) Studies of Electronic Structure, Reactivity, and Spectroscopic Properties

DFT studies would be instrumental in elucidating the fundamental electronic properties of 2-(4-methyl-2-thiazolyl)Phenol. This would involve calculating the molecule's frontier molecular orbitals (HOMO and LUMO), which are key to understanding its reactivity and kinetic stability. The energy gap between these orbitals would provide insights into the molecule's chemical reactivity and its ability to participate in electronic transitions.

Theoretical vibrational frequencies calculated via DFT would be correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. Similarly, theoretical UV-Vis spectra could be simulated to understand the electronic transitions responsible for the molecule's absorption of light.

Molecular Dynamics (MD) Simulations for Solution-State Behavior and Ligand-Target Interactions

MD simulations would offer a dynamic perspective on the behavior of this compound in a condensed phase, such as in a solvent like water or ethanol. These simulations would track the movements of every atom in the system over time, providing a detailed picture of the molecule's conformational flexibility and its interactions with surrounding solvent molecules.

Key analyses from MD simulations would include the study of radial distribution functions to understand the solvation shell structure around the molecule. The dynamics of hydrogen bonding between the phenolic hydroxyl group and solvent molecules would also be a critical area of investigation. When studying its interaction with a biological target, MD simulations could reveal the stability of the ligand-protein complex, the specific interactions that maintain the binding, and the conformational changes that may occur upon binding.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Derivatives

While no QSAR or QSPR studies were found for derivatives of this compound, this methodology would be a powerful tool for designing new molecules with enhanced properties. A QSAR/QSPR study would involve creating a library of derivatives by systematically modifying the parent structure.

For each derivative, a set of molecular descriptors (e.g., steric, electronic, and lipophilic properties) would be calculated. These descriptors would then be statistically correlated with a measured activity (for QSAR) or property (for QSPR). The resulting mathematical model could then be used to predict the activity or property of new, unsynthesized derivatives, thereby guiding the design of more potent or suitable compounds.

In Silico Molecular Docking Studies with Relevant Macromolecules (e.g., enzymes, receptors)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor or an enzyme. For this compound, docking studies would be essential to hypothesize its potential biological targets.

These studies would involve docking the molecule into the active site of various enzymes or the binding pocket of receptors. The results would be analyzed based on the predicted binding affinity (scoring functions) and the specific interactions formed, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. This information is fundamental in the early stages of drug discovery for identifying potential lead compounds.

Exploration of Photophysical Processes and Excited State Dynamics

An investigation into the photophysical properties of this compound would explore how the molecule interacts with light. This would involve studying its absorption and emission properties, including fluorescence and phosphorescence. Theoretical calculations would focus on the excited state dynamics, examining the pathways for energy dissipation after the molecule absorbs a photon.

Understanding processes such as excited-state intramolecular proton transfer (ESIPT) could be particularly relevant for this molecule due to the presence of the phenolic proton and the thiazole (B1198619) ring. These studies would help to determine the molecule's potential for applications in areas such as fluorescent probes, sensors, or organic light-emitting diodes (OLEDs).

Design, Synthesis, and Structure Activity Relationship Sar Studies of 2 4 Methyl 2 Thiazolyl Phenol Derivatives and Analogues

Systematic Structural Modifications and Derivatization Strategies

The synthesis of 2-(4-methyl-2-thiazolyl)phenol derivatives often involves multi-step organic reactions, with the Hantzsch thiazole (B1198619) synthesis being a common and versatile method. nih.govmdpi.com This reaction typically involves the condensation of a thioamide with an α-haloketone. For instance, the reaction of thioamides with 4-(chloroacetyl)catechol in acetone (B3395972) under reflux yields thiazolyl-polyphenolic compounds. mdpi.com

Systematic structural modifications are crucial for optimizing the biological activity of the lead compound, this compound. These modifications can be broadly categorized as:

Alterations to the Phenolic Ring: Substituents can be introduced onto the phenol (B47542) ring to modulate properties like lipophilicity, electronic effects, and hydrogen bonding capacity. For example, the introduction of a methyl group at the 4-position of the phenol ring is a common starting point. sigmaaldrich.com Further modifications could include the introduction of halogens, such as fluorine, to alter the compound's electronic properties and potential for hydrogen bonding. nih.gov

Modifications of the Thiazole Ring: The methyl group at the 4-position of the thiazole ring can be replaced with other alkyl or aryl groups. Additionally, substituents can be introduced at the 2- and 5-positions of the thiazole ring. For example, linking a phenyl group at the 2-position of the thiazole ring has been explored. mdpi.com

Derivatization of the Phenolic Hydroxyl Group: The hydroxyl group is a key functional group that can be derivatized to form ethers or esters, which can alter the compound's solubility and pharmacokinetic properties.

Introduction of Linkers: A linker, such as an aminomethyl group, can be introduced to connect the thiazolylphenol moiety to other chemical entities, leading to the formation of hybrid molecules. ontosight.ai

Derivatization strategies are employed to enhance specific properties of the parent compound, such as improving its analytical detection or modifying its biological activity. mdpi.comnih.gov Common derivatization techniques include:

Silylation: This process increases volatility for gas chromatography analysis. mdpi.com

Acylation and Esterification: These reactions can alter the polarity and reactivity of the molecule. researchgate.net

Formation of Schiff Bases: Reaction with aromatic amines can yield Schiff base derivatives. uokerbala.edu.iq

These systematic modifications and derivatization strategies allow for the creation of a library of compounds with varied physicochemical properties, which can then be screened for their biological activities to establish a comprehensive structure-activity relationship.

Impact of Substituent Effects on Molecular Recognition and Functional Response

The introduction of different substituents onto the this compound scaffold significantly influences its interaction with biological targets (molecular recognition) and its subsequent biological effect (functional response). nih.govbeilstein-journals.orgsioc-journal.cn The nature and position of these substituents can alter the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities.

Key Substituent Effects:

Electronic Effects: Electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., chloro, nitro) on the phenyl or thiazole ring can modulate the acidity of the phenolic hydroxyl group and the basicity of the thiazole nitrogen. mdpi.comnih.gov These changes can affect the strength of interactions with target proteins. For instance, the presence of a methyl group (an electron-donating group) at position 4 of a phenyl ring attached to a thiazole-thiadiazole hybrid was found to increase its cytotoxic activity. mdpi.com

Steric Effects: The size and shape of substituents can influence how the molecule fits into the binding pocket of a biological target. Bulky substituents may enhance binding through increased van der Waals interactions but can also cause steric hindrance, preventing optimal binding.

Hydrogen Bonding: The phenolic hydroxyl group and the nitrogen atom of the thiazole ring are key hydrogen bond donors and acceptors, respectively. ontosight.ai Substituents that can also participate in hydrogen bonding can further stabilize the ligand-receptor complex. For example, the introduction of additional phenolic hydroxyl groups has been investigated to enhance antioxidant activity. researchgate.net

Structure-Activity Relationship (SAR) Insights:

SAR studies aim to correlate these structural features with biological activity. For example, in a series of thiazolyl-polyphenolic compounds, it was found that substitution at the 2-position of the thiazole ring did not significantly affect the antioxidant activity conferred by a catechol moiety at the 4-position. mdpi.com In another study on trisubstituted thiazole derivatives, the presence of m,p-dimethyl substitution on a phenyl ring was found to be important for cytotoxic activity. mdpi.com The replacement of a dimethylamino group with a phenyl ring on the thiazole moiety was also shown to be essential for activity. mdpi.com

The following table summarizes the impact of various substituents on the activity of this compound derivatives based on reported research findings.

Compound/Derivative Substituent(s) Observed Effect on Activity Reference
Thiazole-thiadiazole hybridMethyl group at position 4 of the phenyl ringIncreased cytotoxic activity mdpi.com
Thiazolyl-polyphenolic compoundsSubstituents at the 2-position of the thiazole ringDid not substantially influence antioxidant activity from the catechol moiety mdpi.comresearchgate.net
Trisubstituted thiazole derivativesm,p-dimethyl substitution on the phenyl ringImportant for cytotoxic activity mdpi.com
Trisubstituted thiazole derivativesReplacement of N,N-dimethyl group with a phenyl ringEssential for cytotoxic activity mdpi.com
Thiazolylphenol derivativesIntroduction of additional phenolic hydroxyl groupsInvestigated for enhanced antioxidant activity researchgate.net

These examples highlight how systematic variation of substituents provides valuable information for the rational design of more potent and selective analogues.

Development of Hybrid Molecules Incorporating the this compound Moiety

A promising strategy in drug design is the creation of hybrid molecules, which combine two or more pharmacophores (bioactive moieties) into a single chemical entity. This approach can lead to compounds with improved affinity and efficacy, dual-acting capabilities, or enhanced pharmacokinetic profiles. The this compound scaffold has been utilized as a building block for the development of such hybrid molecules. ontosight.ai

Design and Synthesis of Hybrid Molecules:

The synthesis of these hybrids typically involves linking the this compound moiety to another pharmacophore through a suitable linker. The linker can be varied in length and flexibility to ensure the optimal orientation of the two pharmacophores for interacting with their respective targets.

Examples of hybrid molecules incorporating the thiazolylphenol scaffold include:

Thiazolyl-Pyrazoline Hybrids: These have been synthesized by reacting phenacyl bromide with thiophene-coupled thiazolyl-pyrazoline precursors. acs.orgnih.gov

Thiazolyl-Thiadiazole Hybrids: These can be prepared by reacting thiazolyl-thiadiazole amine derivatives with phenol or thiophenol derivatives. tubitak.gov.trresearchgate.net

Coumarin-Triazolothiadiazine Hybrids: These represent another class of hybrid molecules where the thiazole ring is part of a more complex heterocyclic system. acs.org

Benzimidazole-Thiazole Hybrids: These have been synthesized and evaluated for their biological activities.

Rationale for Hybrid Molecule Development:

The rationale behind developing these hybrids is often to combine the known biological activities of the individual components. For instance, thiazoles are known for a wide range of pharmacological properties, including antimicrobial and anticancer effects. ontosight.airesearchgate.net By combining the thiazolylphenol scaffold with other bioactive heterocycles like pyrazoline, thiadiazole, or benzimidazole, researchers aim to create novel compounds with potentially synergistic or additive effects.

The following table presents some examples of hybrid molecules incorporating a thiazole moiety and their synthetic approaches.

Hybrid Molecule Type Synthetic Precursors Reaction Conditions Reference
Thiazolyl-Pyrazoline HybridsPhenacyl bromide and 3-(5-chloro/methylthiophen-2-yl)-5-(4-fluorophenyl)-1-thiocarbamoyl-2-pyrazolineReflux in ethanol acs.orgnih.gov
Thiazolyl-Thiadiazole HybridsThiazolyl-thiadiazole amine derivatives and phenol/thiophenol reagentsReflux in acetone with potassium carbonate tubitak.gov.trresearchgate.net
Pyrrolo[3,2,1-ij]quinolin-one-Thiazole Hybrids2-(2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinecarbothioamide and dimethyl acetylenedicarboxylate (B1228247) (DMAD)Reaction leading to methyl 2-(4-oxo-2-(2-(2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazineyl)thiazol-5(4H)-ylidene)acetates mdpi.com

The development of these hybrid molecules represents a dynamic area of research, with the potential to yield novel therapeutic agents with improved properties.

Stereochemical Considerations in Chiral Analogues Synthesis and Activity

When structural modifications to the this compound scaffold introduce chiral centers, stereochemistry becomes a critical factor in determining the biological activity of the resulting analogues. Enantiomers (non-superimposable mirror images) of a chiral drug can exhibit significantly different pharmacological and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral.

Introduction of Chirality:

Chirality can be introduced into this compound analogues through various synthetic strategies, such as:

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other.

Use of Chiral Starting Materials: Incorporating a chiral building block into the synthesis.

Resolution of Racemates: Separating a mixture of enantiomers, for example, by chiral chromatography.

For instance, the synthesis of chiral thiourea (B124793) derivatives containing an α-aminophosphonate moiety has been reported, highlighting the interest in chiral analogues in medicinal chemistry. mdpi.com

Impact of Stereochemistry on Activity:

The three-dimensional arrangement of atoms in a chiral molecule is crucial for its interaction with a biological target. One enantiomer may bind with high affinity and elicit a strong biological response, while the other may have lower affinity or even bind to a different target, potentially leading to side effects.

While specific studies on the stereochemical considerations of chiral analogues of this compound are not extensively detailed in the provided search results, the principles of stereoselectivity in drug action are well-established. For example, in the context of acridino-crown ethers, effective enantiomeric recognition was observed when the chiral center of a guest molecule was close to its aromatic moiety, demonstrating the importance of spatial arrangement in molecular recognition. mdpi.com

Challenges and Future Directions:

A significant challenge in the development of chiral drugs is the synthesis of enantiomerically pure compounds. The development of efficient and scalable asymmetric synthetic routes is therefore a key area of research. Future studies on this compound analogues should systematically investigate the role of stereochemistry by synthesizing and evaluating individual enantiomers. This will provide a deeper understanding of the SAR and facilitate the design of more potent and safer therapeutic agents.

Mechanistic Investigations of 2 4 Methyl 2 Thiazolyl Phenol in Model Chemical and Biological Systems Excluding Human Clinical Data

Studies of Molecular Target Engagement and Binding Mechanisms (in vitro, non-human cell lines, enzyme systems)

The interaction of thiazolyl-phenol compounds with biological macromolecules is a subject of significant research interest. These interactions are primarily governed by the compound's structural features, including the phenol (B47542) and thiazole (B1198619) rings, which can engage in various binding modes such as hydrogen bonding and π-π stacking with protein residues.

Thiazole-containing compounds have been evaluated for their modulatory effects on various enzyme systems. Studies on derivatives have demonstrated significant inhibitory activity against key enzymes implicated in different biological pathways.

For instance, a series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were assessed for their inhibitory effects on human monoamine oxidase (hMAO) isoforms A and B. nih.gov These enzymes are crucial in the metabolism of neurotransmitters. Several of these thiazole derivatives showed potent and selective inhibition of the hMAO-B isoform. nih.gov

Similarly, research into other thiazole derivatives has revealed selective inhibitory activity towards the cyclooxygenase-2 (COX-2) enzyme in in vitro enzymatic assays. researchgate.net In studies on different phenolic compounds, inhibitory potential was also noted against acetylcholinesterase (AChE) and Glycogen Synthase Kinase-3 beta (GSK-3β), enzymes relevant to neurodegenerative processes. acs.org

Table 1: Enzyme Inhibition by Thiazole-Phenol Analogues (in vitro, non-human)

Compound Class Target Enzyme Observed Effect
4-(3-nitrophenyl)thiazol-2-ylhydrazones Monoamine Oxidase B (hMAO-B) Selective Inhibition
Thiazole derivatives Cyclooxygenase-2 (COX-2) Selective Inhibition
Plant-derived phenolic compounds Acetylcholinesterase (AChE) Inhibition

This table summarizes findings from studies on compounds structurally related to 2-(4-methyl-2-thiazolyl)Phenol.

Thiazole derivatives have been shown to interact with nuclear receptors and modulate key signaling pathways in non-human cell-based models.

One area of investigation involves the Peroxisome Proliferator-Activated Receptors (PPARs), which are ligand-activated transcription factors. A specific thiazole derivative, GSK3787, was identified as an antagonist of PPARβ/δ. nih.gov In vitro time-resolved fluorescence resonance energy transfer (TR-FRET) assays confirmed that this compound could modulate the association of PPARβ/δ with coregulator peptides in response to ligand activation. nih.gov This antagonism was demonstrated in mouse fibroblasts and keratinocytes. nih.gov Another study highlighted the regulation of human sulfotransferase SULT1C3 by PPARγ activation in LS180 human colorectal adenocarcinoma cells, with various thiazole-containing synthetic ligands being used to probe these effects. nih.gov

Furthermore, studies using a human neuroblastoma cell line (SH-SY5Y) as a model for neuroinflammation have shown that various microbial-derived phenolic metabolites can modulate the mitogen-activated protein kinase (MAPK) signaling pathway. frontiersin.org Specifically, compounds like 4-hydroxyphenylpropionic acid were found to significantly modulate p38 phosphorylation, a key component of the MAPK pathway. frontiersin.org This pathway is known to be involved in cellular responses to stress and inflammation. frontiersin.org

Redox Chemistry and Electron Transfer Mechanisms of the Chemical Compound

The phenolic moiety of this compound is central to its redox chemistry, primarily its ability to act as an antioxidant. The mechanism often involves the transfer of a hydrogen atom (HAT) or a single electron (SET) to neutralize reactive oxygen species. nih.gov

The oxidation of phenols can proceed through different mechanistic pathways, including:

Proton-Coupled Electron Transfer (PCET): A concerted mechanism where the electron and proton are transferred in a single kinetic step. diva-portal.orgsemanticscholar.org

Stepwise Electron Transfer-Proton Transfer (ETPT): The electron is transferred first, followed by the proton. researchgate.net

Sequential Proton Loss Electron Transfer (SPLET): The phenol first deprotonates, followed by electron transfer from the resulting phenoxide anion. mdpi.com

Studies on various phenols demonstrate that the operative mechanism can depend on factors like the oxidant's strength and the pH of the medium. diva-portal.orgresearchgate.net For instance, the oxidation of phenols by a weaker oxidant tends to follow a concerted electron-proton transfer (CEP) mechanism. diva-portal.org The presence of intramolecular hydrogen bonds in phenol derivatives can significantly reduce the reorganization energy of the reaction, providing a lower energy barrier path for the concerted mechanism. diva-portal.org

The antioxidant capacity of novel thiazolyl-polyphenolic compounds has been evaluated using various assays that measure electron-donating capacity, such as the CUPric-Reducing Antioxidant Capacity (CUPRAC) method. nih.govmdpi.commdpi.com In these assays, the ability of the compound to reduce Cu(II) to Cu(I) is measured spectrophotometrically, providing a quantitative measure of its electron transfer capability. mdpi.com

Photochemical and Photophysical Behavior of this compound and its Complexes

The photophysical properties of thiazole-containing compounds are of interest due to their potential in materials science, such as in organic light-emitting diodes. mdpi.com The behavior of these molecules upon absorption of light is dictated by their electronic structure.

Studies on 2-amino-4-methylthiazole, a structurally related compound, using matrix isolation FTIR spectroscopy and theoretical calculations, have investigated its photochemical behavior. nih.gov Upon UV irradiation, the thiazole ring can undergo cleavage, leading to the formation of various photoproducts. nih.gov The primary photoreaction involves the cleavage of the C-S–C-N bond within the ring. nih.gov

The photophysical properties of more complex systems, such as 2,5-diphenyl-thiazolo[5,4-d]thiazole, have also been investigated. researchgate.net These fused-ring systems provide rigidity and planarity, which enhances electron conjugativity. researchgate.net The absorption and emission spectra of such molecules are often mirror images, indicating minimal geometric distortion in the excited state. researchgate.net

Furthermore, the incorporation of thiazole-containing ligands into metal complexes, such as those with Rhenium(I) and Platinum(II), can lead to interesting photophysical properties. mdpi.com These properties are often linked to metal-to-ligand-charge-transfer (MLCT) excited states. mdpi.com The introduction of electron-rich groups into the ligand structure can cause substantial changes in the photobehavior of the complex. mdpi.com

Role in Intermolecular Interactions and Self-Assembly Processes

The structure of this compound allows for various intermolecular interactions that can drive self-assembly into ordered supramolecular structures. Key interactions include hydrogen bonding via the phenolic hydroxyl group and π-π stacking involving the aromatic phenol and thiazole rings.

Single-crystal X-ray diffraction studies on related thiazole derivatives have provided insight into these processes. For example, in the crystalline phase, derivatives of 2-(hydroxybenzylidene)thiazolo[3,2-a]pyrimidines have been observed to form supramolecular racemic dimers through intermolecular hydrogen bonding between the hydroxyl group and a carbonyl group on the thiazolyl moiety. mdpi.com

In other crystal structures of thiazole-pyrazole derivatives, intermolecular C-H···π interactions have been identified as the driving force for the formation of a three-dimensional network. researchgate.net The synthesis of metal complexes with thiazole-containing ligands can also lead to the formation of 1-D, 2-D, and 3-D supramolecular self-assembly frameworks through a combination of coordination bonds and other non-covalent interactions. bohrium.com These interactions highlight the versatility of the thiazole-phenol scaffold in creating complex, ordered architectures in the solid state. mdpi.combohrium.com

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
4-(3-nitrophenyl)thiazol-2-ylhydrazone
Acetylcholinesterase (AChE)
Cyclooxygenase-2 (COX-2)
Glycogen Synthase Kinase-3 beta (GSK-3β)
GSK3787
Peroxisome Proliferator-Activated Receptor (PPAR)
Sulfotransferase (SULT)
4-hydroxyphenylpropionic acid
2-amino-4-methylthiazole
2,5-diphenyl-thiazolo[5,4-d]thiazole
2-(hydroxybenzylidene)thiazolo[3,2-a]pyrimidines

Applications of 2 4 Methyl 2 Thiazolyl Phenol in Materials Science, Catalysis, and Chemical Sensing

Utilization as a Ligand in Coordination Chemistry and Metal Complexes

The structure of 2-(4-methyl-2-thiazolyl)Phenol, featuring nitrogen and sulfur atoms in the thiazole (B1198619) ring and a phenolic hydroxyl group, makes it an excellent chelating ligand. It readily forms stable complexes with a variety of transition metal ions.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with thiazolyl-phenol based ligands is typically straightforward. A common method involves refluxing an ethanolic solution of the ligand with the corresponding metal salt, such as metal(II) chlorides, often in the presence of a weak base to facilitate the deprotonation of the phenolic hydroxyl group. nih.gov The resulting solid complexes can then be filtered, washed, and dried. nih.gov

The structural characterization of these complexes relies on a suite of analytical techniques:

Elemental Analysis (CHNS): This confirms the proposed molecular structures and stoichiometry of the newly formed compounds. nih.gov

Infrared (IR) Spectroscopy: IR spectra provide crucial evidence of coordination. A key indicator is the disappearance of the broad band corresponding to the phenolic O-H group in the ligand's spectrum, signifying its deprotonation and participation in bonding with the metal ion. nih.gov Additionally, shifts in the vibrational frequencies of the C=N and aryl-O bands further confirm the coordination of the thiazole nitrogen and phenolic oxygen to the metal center. nih.govmdpi.com

UV-Visible Spectroscopy: Electronic spectra help in understanding the geometry of the metal complexes.

Molar Conductivity Measurements: These measurements determine the electrolytic or non-electrolytic nature of the complexes in solution. semanticscholar.org

Magnetic Susceptibility: This technique provides information about the electronic structure and spin state of the central metal ion. ijesi.org

These characterization methods collectively confirm that thiazolyl-phenol derivatives often act as bidentate or tridentate ligands, coordinating through the phenolic oxygen and the nitrogen atoms of the thiazole ring and/or an azo group if present. nih.govresearchgate.net

Table 1: General Synthesis and Characterization of Thiazolyl-Phenol Metal Complexes
AspectDescriptionKey Analytical ObservationsReferences
Synthesis MethodRefluxing an ethanolic solution of the ligand with a metal(II) salt.Formation of a solid precipitate. nih.gov
Ligand BehaviorActs as a bidentate or tridentate chelating agent.Coordinates via phenolic oxygen and thiazole nitrogen. nih.govresearchgate.net
Structural CharacterizationConfirmed using FT-IR, UV-Vis, Elemental Analysis, and Magnetic Measurements.Disappearance of the phenolic O-H band in the IR spectrum. nih.gov
Frequency shifts of C=N and aryl-O stretching peaks in the IR spectrum. nih.govmdpi.com

Catalytic Applications of Metal-2-(4-methyl-2-thiazolyl)Phenol Complexes (e.g., epoxidation, cross-coupling)

Metal complexes derived from thiazole-containing Schiff bases, which share structural similarities with this compound, have demonstrated notable catalytic activity. mdpi.comsemanticscholar.orgijesi.org These complexes are explored for their potential in various organic transformations. For instance, ruthenium complexes with thiazole-containing ligands have been investigated for the catalytic oxidation of alcohols, such as benzyl (B1604629) alcohol to benzaldehyde (B42025) and cyclohexanol (B46403) to cyclohexanone, using N-methylmorpholine-N-oxide as the oxidant. ijesi.org The stability of these complexes in different oxidation states makes them suitable candidates for catalyzing redox reactions. mdpi.com The versatile coordination ability of the ligand allows for the fine-tuning of the electronic and steric properties of the metal center, which is crucial for designing efficient catalysts. semanticscholar.org

Integration into Polymer Science and Supramolecular Assemblies

The structural motif of 2-(thiazolyl)phenol is a valuable building block in polymer science, particularly for creating functional conjugated polymers. A polymer containing a similar 2-(benzo[d]thiazol-2-yl)phenol unit has been synthesized through a palladium-catalyzed Heck coupling reaction. sci-hub.se Such polymers often exhibit good solubility in common organic solvents and possess unique photophysical properties due to their extended π-conjugated systems. sci-hub.se

The incorporation of the thiazolyl-phenol moiety can impart specific functionalities to the polymer chain, such as the ability to engage in excited-state intramolecular proton transfer (ESIPT). This process can be exploited in sensing applications. sci-hub.se The ability of these units to self-assemble or interact with other molecules also opens avenues for the development of complex supramolecular structures and smart materials. primescholars.com

Development of Fluorescent Probes and Chemical Sensors Based on the Chemical Compound

The inherent fluorescence of the thiazolyl-phenol scaffold and its derivatives makes them highly suitable for developing fluorescent chemosensors. sci-hub.semdpi.com These sensors can detect specific ions and molecules with high sensitivity and selectivity. rsc.org

A notable example is a conjugated polymer based on 2-(benzo[d]thiazol-2-yl)phenol, which functions as a highly selective fluorescent and colorimetric sensor for fluoride (B91410) ions (F⁻). sci-hub.se The sensing mechanism is based on the cleavage of a silicon-oxygen (Si-O) bond by the fluoride ion. This cleavage restores the hydroxyl group on the phenol (B47542) ring, which in turn enables an excited-state intramolecular proton transfer (ESIPT) process. sci-hub.se This restoration results in a distinct ratiometric change in the fluorescence spectrum, with a significant red shift of about 90 nm, and a visible color change from yellow to orange. sci-hub.se

Key features of such sensors include:

High Selectivity: The ability to detect a specific analyte even in the presence of other potentially interfering species. sci-hub.seacs.org

Dual Response: Changes in both color (colorimetric) and fluorescence (fluorogenic) allow for naked-eye detection and instrumental analysis. sci-hub.se

Sensitivity: Capable of detecting very low concentrations of the target analyte, with detection limits reported in the micromolar range. sci-hub.se

Fast Response: The detection process occurs rapidly upon addition of the analyte. sci-hub.se

The electronic properties of the sensor molecule are a critical factor in their design; modifications to the molecular structure, such as adding electron-donating or electron-withdrawing groups, can tune the sensor's response and selectivity for different analytes, such as mercury ions (Hg²⁺). rsc.org

Table 2: Properties of a Fluorescent Sensor Based on a 2-(Thiazolyl)Phenol Moiety
PropertyDescriptionMechanismReferences
Analyte DetectedFluoride ion (F⁻)Fluoride-induced cleavage of a Si-O bond, leading to the recovery of an excited-state intramolecular proton transfer (ESIPT) process. sci-hub.se
Response TypeColorimetric and Fluorogenic (Dual Response)
Observed ChangeColor change from yellow to orange; fluorescence emission red-shifts by ~90 nm.
Detection Limit8 x 10⁻⁶ mol/L- sci-hub.se

Applications in Analytical Chemistry as a Complexing Agent or Reagent for Detection and Quantification

In analytical chemistry, derivatives of 2-(thiazolyl)phenol, particularly thiazolylazo dyes, are employed as sensitive chromogenic reagents for the spectrophotometric determination of metal ions. researchgate.netjgpt.co.inresearchgate.net These compounds form intensely colored complexes with metal ions, allowing for their quantification using UV-Vis spectroscopy. researchgate.net

The high sensitivity and selectivity of these reagents make them valuable in trace metal analysis. researchgate.netjgpt.co.in They have been successfully used to determine a range of metal ions, including Cu(II), Mn(II), Fe(III), and Pb(II). researchgate.net

A key application is their use in solid-phase extraction (SPE). The thiazolylazo ligand can be immobilized onto a solid support, such as activated carbon, to create a chelating sorbent. jgpt.co.in This material is then used to pre-concentrate trace metals from aqueous samples, like environmental water. jgpt.co.in This pre-concentration step enhances the sensitivity and accuracy of subsequent analytical techniques like flame atomic absorption spectrometry (FAAS). jgpt.co.in

Potential in Optoelectronic and Photonic Material Design

The unique photophysical properties of molecules containing the thiazole and phenol motifs suggest their potential for use in the design of optoelectronic and photonic materials. colab.ws Thiazole-based compounds have been investigated for their applications in organic light-emitting diodes (OLEDs), particularly for creating materials that exhibit dual emission, which is a key requirement for single-molecule white organic light-emitting diodes (WOLEDs). rsc.org

For example, a compound named 4-tert-butyl-2-(5-(5-tert-butyl-2-methoxyphenyl)thiazolo[5,4d]thiazol-2-yl)phenol (t-MTTH), which contains a phenol-thiazole structure, has been synthesized and studied for its light-emitting properties. rsc.org The ability of such molecules to undergo processes like excited-state intramolecular proton transfer (ESIPT) can be harnessed to generate dual emission, leading to broad-spectrum or white light. google.com The development of such single-component white light emitters is a significant goal in materials science for applications in displays and solid-state lighting.

Environmental Behavior and Degradation Studies of 2 4 Methyl 2 Thiazolyl Phenol Excluding Ecotoxicity and Safety Profiles

Bioaccumulation Potential in Model Organisms:The mechanistic aspects of its potential to accumulate in living organisms have not been studied.

Due to the absence of this fundamental data, the creation of an informative and scientifically accurate article, including data tables and detailed research findings as requested, cannot be fulfilled at this time. Further scientific investigation into the environmental properties of 2-(4-methyl-2-thiazolyl)Phenol is required to address these knowledge gaps.

Future Perspectives and Emerging Research Avenues for 2 4 Methyl 2 Thiazolyl Phenol

Integration with Artificial Intelligence and Machine Learning for Compound Discovery and Optimization

Key Applications of AI/ML:

Generative Chemistry : AI algorithms can design novel derivatives of 2-(4-methyl-2-thiazolyl)Phenol that are chemically meaningful, stable, and synthesizable. technologynetworks.com

Predictive Modeling : Machine learning models can forecast the physicochemical properties, bioactivity, and toxicity of virtual compounds based on their structure. acellera.comnih.govijain.org

Retrosynthetic Analysis : AI can propose realistic and efficient synthetic routes for complex derivatives, accelerating the "Make" phase of the drug discovery cycle. technologynetworks.com

By training ML models on large datasets of known thiazole (B1198619) and phenol-containing compounds, researchers can predict the structure-activity relationships (SAR) for this compound derivatives. nih.govnih.gov This data-driven approach allows for the prioritization of the most promising candidates for synthesis and experimental testing, thereby reducing the time and cost of drug development. mit.edufrontiersin.org

Novel Synthetic Strategies for Accessing Underexplored Structural Space of Derivatives

The development of novel synthetic methodologies is crucial for exploring the full potential of the this compound scaffold. Modern organic synthesis techniques can provide access to a wider range of derivatives with diverse substitution patterns, which is essential for fine-tuning the compound's biological activity.

Recent advances in C-H bond functionalization offer a powerful tool for the direct modification of the thiazole and phenol (B47542) rings. mdpi.comrsc.orgmdpi.comresearchgate.netnih.gov These methods avoid the need for pre-functionalized starting materials, leading to more atom-economical and efficient synthetic routes. For instance, palladium-catalyzed direct arylation could be employed to introduce various substituents at the C5-position of the thiazole ring. researchgate.net

Furthermore, innovative methods for the synthesis of substituted phenols, such as the ipso-hydroxylation of arylboronic acids, provide milder and more general routes to diverse phenolic structures. nih.govresearchgate.netorganic-chemistry.org These strategies could be adapted to create a library of this compound analogs with varied electronic and steric properties on the phenolic ring. oregonstate.edunih.govresearchgate.net

Table 1: Potential Novel Synthetic Strategies

Synthetic StrategyDescriptionPotential Application to this compound
C-H ActivationDirect functionalization of C-H bonds, avoiding pre-activation steps.Introduction of substituents at various positions on the thiazole and phenol rings. mdpi.comrsc.org
ipso-HydroxylationConversion of arylboronic acids to phenols.Synthesis of derivatives with diverse substitution patterns on the phenolic ring. nih.govresearchgate.net
Flow ChemistryContinuous synthesis in a reactor, allowing for precise control over reaction conditions.Scalable and safe synthesis of derivatives, particularly for exothermic or hazardous reactions.
PhotocatalysisUse of light to drive chemical reactions.Access to unique reactive intermediates and novel bond formations.

Expansion into New Interdisciplinary Research Areas (e.g., mechanochemistry, bio-conjugation)

The unique structural features of this compound make it an attractive candidate for exploration in emerging interdisciplinary fields.

Mechanochemistry: This solvent-free or low-solvent synthetic technique utilizes mechanical force to induce chemical reactions. unito.it The application of mechanochemistry to the synthesis of heterocyclic compounds, including thiazoles, has been shown to be a green and efficient alternative to traditional solution-phase methods. rsc.orgacs.orgnih.govresearchgate.net Exploring the mechanochemical synthesis of this compound and its derivatives could lead to more sustainable and scalable production processes.

Bio-conjugation: The covalent attachment of small molecules to biological macromolecules, known as bioconjugation, is a powerful strategy for enhancing drug delivery and therapeutic efficacy. pharmiweb.compharmaceutical-technology.com The phenolic hydroxyl group of this compound provides a convenient handle for conjugation to proteins, polymers, or nanoparticles. nih.govnih.gov Such conjugates could benefit from improved targeting, increased stability, and controlled release of the active compound. pharmaceutical-technology.comtandfonline.com

Challenges and Opportunities in the Academic Research of the Chemical Compound

While the future of this compound research is promising, several challenges and opportunities exist within the academic setting.

Challenges:

Limited Commercial Availability of Starting Materials : The synthesis of diverse derivatives may be hampered by the limited availability and high cost of specialized starting materials.

Competition from Established Scaffolds : The thiazole and phenol motifs are present in many well-studied compounds, creating a high bar for demonstrating novelty and significant advantages. colab.wsnih.gov

Need for Interdisciplinary Collaboration : Realizing the full potential of this compound will require collaboration between synthetic chemists, computational scientists, and biologists.

Opportunities:

Exploration of Underexplored Biological Targets : The unique combination of the thiazole and phenol moieties may lead to interactions with novel biological targets that have not been previously explored.

Development of Green Synthetic Methods : There is a significant opportunity to develop and apply sustainable synthetic methodologies, such as mechanochemistry and flow chemistry, to the synthesis of this compound and its derivatives. acs.org

Probing Fundamental Biological Processes : Well-designed derivatives of this compound could serve as chemical probes to investigate fundamental biological pathways.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing the structure of 2-(4-methyl-2-thiazolyl)Phenol?

  • Methodological Answer : Use a combination of FT-IR (to identify functional groups like phenolic -OH and thiazole C=N/C-S bonds), UV-Vis spectroscopy (to study electronic transitions and conjugation effects), and 1H^1H/13C^{13}C NMR (to resolve aromatic protons and thiazole ring environments). For crystallographic confirmation, X-ray diffraction (XRD) is ideal, as demonstrated for structurally similar thiazole derivatives .

Q. How can computational chemistry aid in predicting the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can optimize molecular geometry, predict vibrational frequencies (FT-IR/Raman), and analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. These models should be validated against experimental spectral data to ensure accuracy .

Q. What chromatographic techniques are suitable for assessing purity during synthesis?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm is recommended for purity analysis. Reverse-phase C18 columns and acetonitrile/water mobile phases are effective, as shown in studies of analogous phenolic thiazoles . Thin-Layer Chromatography (TLC) using silica gel plates can provide preliminary purity checks.

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental spectroscopic data be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in DFT. Re-optimize the computational model using implicit solvation (e.g., PCM for polar solvents) and compare with experimental data acquired in matching conditions. For vibrational modes, isotopic substitution or temperature-dependent IR studies can clarify assignments .

Q. What synthetic strategies optimize the yield of this compound derivatives for biological testing?

  • Methodological Answer : Employ Mannich reactions to functionalize the phenolic -OH group, as demonstrated for crown ether ligands . Microwave-assisted synthesis can enhance reaction efficiency for thiazole ring formation. Monitor intermediates via LC-MS and adjust stoichiometry of reagents like 4-methylthiazole-2-thiol to suppress side products .

Q. How can the compound’s potential mutagenicity or carcinogenicity be evaluated computationally?

  • Methodological Answer : Use QSAR models (Quantitative Structure-Activity Relationships) trained on conazole derivatives or similar heterocycles. Focus on structural alerts like the thiazole sulfur and methyl substituents. Validate predictions with Ames test analogs or in vitro micronucleus assays, as described for related thiazolylhydrazides .

Q. What analytical workflows confirm the identity of trace impurities in synthesized batches?

  • Methodological Answer : Couple High-Resolution Mass Spectrometry (HRMS) with exact mass matching (e.g., m/z 402.039038 for common byproducts) and tandem MS/MS fragmentation. Cross-reference with databases like PubChem or SciFinder. For non-volatile impurities, use 1H^1H-1H^1H COSY NMR to resolve overlapping signals .

Methodological Notes

  • Data Validation : Always cross-check melting points (e.g., mp 139.5–140°C for related compounds ) and chromatographic retention times against literature.
  • Safety Protocols : Follow EPA guidelines for handling phenolic derivatives, including proper waste disposal and PPE, as outlined for benzotriazole analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.